Product packaging for Zearalenone(Cat. No.:CAS No. 36455-70-6)

Zearalenone

Cat. No.: B6595605
CAS No.: 36455-70-6
M. Wt: 318.4 g/mol
InChI Key: MBMQEIFVQACCCH-QBODLPLBSA-N
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Description

cis-Zearalenone (CAS 36455-70-6) is a stereoisomer of the mycotoxin Zearalenone (ZEN), a secondary metabolite produced by fungi of the Fusarium genus . This compound is of significant research interest due to its potentially distinct biological activity compared to the more common trans -isomer. Studies indicate that the cis configuration may confer a greater affinity for estrogen receptors, making it a critical reagent for investigating the structure-activity relationships and full toxicological profile of ZEN exposure . ZEN and its isomers are frequent contaminants in various cereals, including corn, wheat, and barley, posing a threat to food and feed safety . Researchers utilize cis-Zearalenone to study its formation, particularly during food processing techniques such as ultraviolet (UV) light treatment, and to assess its specific contribution to the overall estrogenic effects of mycotoxin contamination . The study of this isomer is essential for a comprehensive risk assessment, as it helps elucidate the complete mechanism of action of ZEN, which functions as a non-steroidal estrogen mycotoxin due to its structural similarity to 17β-estradiol . Its applications are foundational in toxicology, veterinary science, and agricultural research, aimed at developing effective detoxification strategies and understanding mycotoxin-induced reproductive and health disorders. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O5 B6595605 Zearalenone CAS No. 36455-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
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InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1
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InChI Key

MBMQEIFVQACCCH-QBODLPLBSA-N
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Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1
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Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1
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Molecular Formula

C18H22O5
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DSSTOX Substance ID

DTXSID0021460
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Molecular Weight

318.4 g/mol
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Physical Description

Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0 mmHg at 68 °F (NTP, 1992)
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CAS No.

17924-92-4, 36455-70-6
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Melting Point

327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/
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Occurrence and Environmental Dynamics of Cis Zearalenone

Fungal Producers and Biosynthesis Pathways

The journey to understanding cis-zearalenone begins with the fungi that produce its precursor, trans-zearalenone. The biosynthesis is a complex process influenced by various environmental cues, and the subsequent conversion to the cis form is a critical photochemical event.

Key Fusarium Species Associated with cis-Zearalenone Production

cis-Zearalenone itself is not biosynthesized by fungi. Instead, it is a photoproduct of trans-zearalenone. wikipedia.orgzib.deacs.org The primary producers of trans-zearalenone are several species within the Fusarium genus. These fungi are common pathogens of cereal crops worldwide. frontiersin.org

The key species responsible for producing zearalenone (B1683625) (ZEN), the parent compound that exists predominantly in the trans-configuration, include:

Fusarium graminearum (also known by its teleomorph, Gibberella zeae): This is the most widely distributed and significant producer of ZEN. wikipedia.orgnih.gov

Fusarium culmorum : Another major producer, often found in cooler climates. frontiersin.orgresearchgate.net

Fusarium cerealis (formerly F. crookwellense): Also a known ZEN producer. researchgate.netnih.gov

Fusarium equiseti : Frequently contaminates various grains and produces ZEN. wikipedia.orgnih.gov

Fusarium verticillioides : While primarily known for producing other mycotoxins, some strains can also synthesize ZEN. wikipedia.orgnih.gov

Fusarium incarnatum (F. semitectum): This species complex is also associated with ZEN contamination, particularly in sorghum. wikipedia.orgresearchgate.net

These fungi colonize crops like maize, wheat, barley, and sorghum, where they synthesize trans-zearalenone via a polyketide pathway. wikipedia.orgnih.govnih.gov The biosynthesis involves several key genes, including polyketide synthases (PKS) such as PKS4 and PKS13, which are essential for forming the initial polyketide chain from acetate (B1210297) units. mdpi.com Subsequent enzymatic steps lead to the formation of the final trans-zearalenone molecule.

The crucial step for the existence of cis-zearalenone occurs post-biosynthesis. The naturally occurring trans-zearalenone is transformed into cis-zearalenone upon exposure to ultraviolet (UV) irradiation from sources like sunlight. wikipedia.orgzib.deunesp.br This isomerization is a photochemical conversion, meaning that the presence of cis-ZEN in the environment is directly linked to the presence of trans-ZEN and its exposure to light. zib.deplos.org

Factors Influencing Fungal Growth and cis-Zearalenone Elaboration

The production of trans-zearalenone by Fusarium species, and consequently the potential for cis-zearalenone formation, is heavily dependent on specific environmental conditions. These factors affect fungal growth, enzyme activity, and the stability and transformation of the toxin itself.

Temperature and water availability are critical drivers for Fusarium growth and the elaboration of this compound.

Temperature: Optimal production of ZEN by Fusarium species generally occurs in temperate and warmer climates, with a temperature range of 20°C to 25°C being particularly favorable. nih.govdergipark.org.tr Some studies pinpoint 25°C as the most favorable temperature for ZEN biosynthesis. nih.gov However, production can also be triggered by stress conditions, such as lower temperatures between 8°C and 15°C. nih.gov One study found that for F. graminearum, a constant temperature of 28°C resulted in lower ZEN production than at 22°C over a 35-day period. researchgate.net The fungus does not typically produce ZEN at very high temperatures, such as 37°C. researchgate.net

Water Activity (a_w) : High humidity and water activity are essential. ZEN production increases when air humidity is at or above 20%. wikipedia.org Fungal growth and toxin synthesis are favored by a water activity level of 0.98 a_w or higher. researcherslinks.com Conversely, production can be inhibited at lower water activities, with one study noting inhibition at 0.90 a_w. nih.gov The interaction between temperature and water activity is significant; at 25°C, higher toxin accumulation was initially observed at 0.97 a_w compared to 0.95 a_w, a trend that inverted over longer incubation periods. nih.gov

The type of crop and the chemical environment it provides are also key determinants.

Substrate Composition: Fusarium species can colonize a wide array of agricultural commodities. The most common substrates for ZEN contamination are maize, wheat, barley, sorghum, and rye. europa.eunih.govresearchgate.net The specific composition of the grain can influence the extent of fungal growth and mycotoxin production.

pH Influence: The environmental pH plays a role in toxin production. At optimal temperatures for Fusarium growth (25°C to 30°C), a neutral pH results in the greatest ZEN production. wikipedia.org However, fungal metabolism can adapt; even in more alkaline soils, ZEN production can proceed, especially at cooler temperatures around 15°C. wikipedia.org The pH can also influence the stability and biotransformation of ZEN. For instance, the enzymatic reduction of ZEN to its metabolites, α-zearalenol and β-zearalenol, is pH-dependent, with optimal pH for α-zearalenol production at 5.6 and for β-zearalenol at 7.4. researchgate.netnih.gov The photochemical transformation of trans-ZEN to cis-ZEN is also affected by pH, with maximum transformation rates observed around pH 8.5 in aqueous solutions. unesp.br

Climate change is altering environmental conditions, which in turn affects fungal distribution and mycotoxin production patterns. europa.eu The primary manifestations of climate change—elevated temperatures and changes in precipitation—are projected to create more favorable conditions for mycotoxigenic fungi in new regions. intertek.com

Temperature and Humidity: Warmer and more humid conditions, which are becoming more frequent, are known to promote the growth of Fusarium species. intertek.com High levels of ZEN are frequently found in regions with warm and wet climates. nih.govdergipark.org.tr

Rainfall Patterns: Changes in rainfall, particularly an increase in late-season precipitation before harvest, can significantly increase the risk and concentration of ZEN contamination in crops like wheat. intertek.com

Carbon Dioxide (CO2) Levels: Elevated CO2 levels, another aspect of climate change, can also interact with temperature and water activity to influence fungal growth and mycotoxin synthesis. However, one study on acclimatized F. graminearum isolates suggested that elevated CO2 (up to 1200 ppm) did not significantly impact ZEN production when compared to baseline conditions (400 ppm CO2 and 30°C). mdpi.com

These changing climatic factors will likely expand the geographical risk of ZEN contamination, leading to a greater potential for the subsequent light-induced formation of cis-zearalenone in harvested and stored commodities. europa.euintertek.com

Substrate Composition and pH Influence

Presence and Distribution in Agricultural Commodities

While fungi produce trans-zearalenone, the isomer cis-zearalenone is often detected alongside it in various agricultural products, particularly those exposed to light during growth, harvesting, or processing. plos.orgmdpi.com Its presence is usually overlooked in routine analyses, but it is a known contaminant. plos.org

cis-Zearalenone has been found in a range of commodities, often as a result of the isomerization of its trans-counterpart. The co-occurrence of both isomers is common. unesp.br Key contaminated commodities include:

Cereals: Maize, wheat, barley, oats, and sorghum are frequently contaminated with this compound. wikipedia.orgnih.govnih.gov

Cereal-based Products: Processed goods such as flour, bread, breakfast cereals, and corn oil can contain the toxin. nih.goveuropa.eu

Animal Feed: ZEN is one of the most prevalent mycotoxins in animal feed and feedstuffs globally. mdpi.com

The concentration and the ratio of cis- to trans-zearalenone can vary significantly. For example, a study on edible oils found that while corn oils initially contained only trans-zearalenone, exposure to sunlight for several weeks caused a significant shift, with the cis-isomer becoming dominant. figshare.com In another instance, cis-zearalenone was detected in tortillas made from corn that was heavily contaminated with the trans-isomer, indicating that processing conditions can also facilitate its formation. cerealsgrains.org

Table 1: Occurrence of this compound (ZEN) and its Isomers/Metabolites in Various Commodities This table presents findings from various studies on the presence of this compound and its related forms. Note that many studies report total ZEN without distinguishing between isomers.

CommodityRegion/CountryAnalyte(s)Incidence Rate (% of positive samples)Concentration Range (µg/kg)Reference
Sorghum (imported for feed)JapanThis compound52.5%60 - 7,260 researchgate.net
Corn OilGermany (supermarkets)trans-Zearalenone100% (of 9 corn oils)Median: 194 figshare.com
Corn Oil (sunlight exposed)Germany (experimental)cis/trans-ZearalenoneRatio shifted up to 9:1 (cis:trans)N/A figshare.com
WheatBulgariaThis compound35%51.65 - 126.54 cabidigitallibrary.org
BarleyBulgariaThis compound29%48.67 - 79.64 cabidigitallibrary.org
Animal Feed & Feedstuffs (Global Survey)100 CountriesThis compound45%Median (positives): 55 mdpi.comnih.gov
WheatOmanThis compound~3% (1 of 37 samples exceeded limit)N/A mdpi.com
MaizeGlobalThis compound44%N/A mdpi.com
Soybean MealGlobalThis compound61%N/A mdpi.com

Contamination in Cereal Grains and Feedstuffs

Cis-Zearalenone, alongside its more prevalent trans-isomer, contaminates a wide array of cereal grains, which are primary components of both human food and animal feed. wikipedia.orgnih.gov The presence of this compound has been frequently detected in cereals such as maize, wheat, barley, oats, sorghum, and rye. nih.govresearchgate.net The contamination can occur pre-harvest due to fungal infection in the field and can be exacerbated by improper storage conditions post-harvest. nih.gov

Globally, this compound is one of the most common mycotoxins found in cereal grains and animal feed. zib.de A worldwide survey indicated that approximately 30–40% of crops are contaminated with this compound. mdpi.com In Europe, it is a frequent contaminant in wheat, rye, and oats, while in the United States and Canada, corn and wheat are most affected. The co-occurrence of this compound with other Fusarium mycotoxins, such as deoxynivalenol (B1670258) (DON), is also common, with one study finding them together in 48% of finished feed, 39% of corn, and 28% of wheat samples. nih.gov

While most surveillance programs have historically focused on the trans-isomer, the potential for conversion to the cis-form means that the presence of trans-ZEN in raw grains implies a risk of cis-ZEN formation. For instance, studies have shown that wet ground maize used for animal feed can contain cis-ZEN, particularly if exposed to light. unesp.br The transformation of naturally occurring trans-ZEN to cis-ZEN has been demonstrated in contaminated ground maize under conditions simulating wet feeding techniques used in pig farming, especially when exposed to UV irradiation. nih.gov In contrast, the isomerization appears less significant in dry maize. nih.gov

The following table summarizes the occurrence of this compound (total or not specified as trans-) in various cereal grains and feedstuffs, indicating the potential for cis-ZEN presence.

Interactive Data Table: Occurrence of this compound in Cereal Grains and Feedstuffs

Commodity Region/Country Frequency of Contamination (%) Concentration Range / Mean (µg/kg)
Maize Global 46% Max: 3049 µg/kg mdpi.com
Maize Europe (EFSA data) 33% Mean: 15 µg/kg mdpi.com
Wheat Global 24% (wheat products) - mdpi.com
Barley Global 46% - mdpi.com
Animal Feed (Finished) Global - Co-occurrence with DON in 48% of samples nih.gov
Maize (for animal feed) Not specified - Co-occurrence with DON in 39% of samples nih.gov
Wheat (for animal feed) Not specified - Co-occurrence with DON in 28% of samples nih.gov

Occurrence in Processed Food Products and Food Systems

The chemical stability of this compound means it can persist through various food processing steps, leading to its presence in a range of processed food products. nih.gov While thermal processing methods like boiling, baking, and frying can reduce this compound levels to some extent, the mycotoxin is not completely degraded. nih.govnih.gov

A significant finding is the presence of this compound in edible oils, particularly corn oil. acs.orgeuropa.eu One survey of edible oils from local supermarkets found that all tested corn oils contained trans-zearalenone, with a median concentration of 194 µg/kg. acs.orgnih.govcapes.gov.br Although cis-zearalenone was not detected in these freshly purchased oils, subsequent studies showed that exposure to sunlight could induce its formation. acs.orgnih.govacs.org Another study analyzing 77 edible oils found a mean this compound value of 169 µg/kg in 38 corn germ oils, with a maximum value of 921 µg/kg. researchgate.net

This compound can also be found in other grain-based products, including bread, breakfast cereals, and beer. nih.goveuropa.eu The fermentation process in beer production can lead to the transformation of this compound into its metabolites, α-zearalenol and β-zearalenol. mdpi.com One study found α-zearalenol and β-zearalenol in beer at concentrations of 22 ± 18 and 31 ± 16 μg/kg, respectively. mdpi.com When making tortillas from contaminated corn, a significant reduction in total this compound was observed; however, cis-zearalenone was detected in tortillas made from heavily contaminated corn.

The following table provides an overview of this compound occurrence in processed food products.

Interactive Data Table: Occurrence of this compound in Processed Food Products

Food Product Frequency of Contamination (%) Concentration Range / Mean (µg/kg) Notes
Corn Oil 100% (of 9 samples) Median: 194 µg/kg (trans-ZEN) cis-ZEN not detected initially, but forms upon light exposure. acs.orgnih.govcapes.gov.br
Corn Germ Oil 100% (of 38 samples) Mean: 169 µg/kg; Max: 921 µg/kg - researchgate.net
Wheat Germ Oil - Mean: 13 µg/kg 10 of 11 samples were positive. researchgate.net
Beer - α-zearalenol: 22 ± 18; β-zearalenol: 31 ± 16 Metabolites of this compound formed during fermentation. mdpi.com
Maize Bread (Dough Discs) - Reduction of 30-32% at 200°C No effect on ZEN content at 100°C. nih.gov

Isomerization Dynamics: trans- to cis-Zearalenone Conversion

The conversion of the naturally occurring trans-zearalenone to its cis-isomer is a critical aspect of its environmental dynamics. This isomerization is primarily driven by photochemical processes. zib.de

Photochemical and Environmental Factors Driving Isomerization

The primary driver for the conversion of trans-ZEN to cis-ZEN is exposure to ultraviolet (UV) light, including natural sunlight. zib.dewikipedia.orgunesp.br This photochemical isomerization has been known since the 1970s and involves the ethylenic double bond between carbons C11 and C12 in the macrocyclic lactone ring. zib.deunesp.br

Studies have demonstrated this conversion under real-world conditions. For example, trans-zearalenone-contaminated corn oil stored in colorless glass bottles and exposed to sunlight for several weeks showed a significant shift towards the cis-isomer, reaching a cis/trans ratio of up to 9:1 after 30 weeks. acs.orgnih.gov Irradiation experiments in various organic solvents also confirmed the preferential formation of cis-zearalenone. nih.gov

Stability and Persistence of the cis-Isomer in Matrices

Once formed, cis-zearalenone is a chemically stable compound that can persist in various matrices. unesp.br It retains its configuration in biological systems. unesp.br this compound, in general, is considered a relatively stable mycotoxin that is not readily degraded during storage or by many food processing techniques like milling and heating up to certain temperatures. nih.govnih.govresearchgate.net It is considered heat-stable up to 150°C. mdpi.com

The stability of this compound has been confirmed in long-term studies of certified reference materials. For instance, a study on naturally contaminated maize showed no significant degradation during storage, leading to the recommendation of storing samples at temperatures below 4°C for long-term stability. researchgate.net The persistence of mycotoxins in food systems is a significant concern, as they can remain stable within food and feed tissues, making them difficult to completely remove. mdpi.com This stability implies that once trans-ZEN converts to cis-ZEN in a food or feed matrix, the cis-isomer is likely to persist under normal storage conditions, especially in the absence of further light exposure which could influence the equilibrium between the isomers. The lipophilic nature of this compound contributes to its accumulation in lipid-rich fractions of grains, such as the germ, which can then be concentrated in products like corn oil. nih.govmdpi.com

Metabolic Pathways and Toxicokinetics of Cis Zearalenone

Absorption and Bioavailability of cis-Zearalenone

Evidence suggests that cis-zearalenone is absorbed following oral ingestion. In vivo studies in rats have demonstrated that orally administered cis-zearalenone elicits a significant uterotropic effect, indicating its successful absorption from the gastrointestinal tract into systemic circulation. nih.gov

While direct comparative studies on the bioavailability of cis- and trans-zearalenone are not extensively detailed in the available literature, the absorption mechanisms of the trans-isomer have been investigated using in vitro models. Studies using human Caco-2 cell monolayers, a model for intestinal absorption, show that trans-ZEN is extensively and rapidly absorbed. nih.gov Given its lipophilic nature, it is presumed to cross biological membranes with relative ease. The apparent permeability coefficients (Papp) determined for trans-ZEN in these models suggest high absorption in vivo. nih.gov Although specific Papp values for cis-ZEN are not documented, the similar chemical structure and lipophilicity suggest it likely shares these characteristics of efficient intestinal absorption.

Phase I Biotransformation of cis-Zearalenone

Following absorption, cis-ZEN undergoes extensive Phase I metabolism, which involves the introduction or exposure of functional groups, primarily through reduction and hydroxylation reactions. These initial metabolic steps are qualitatively similar to those of its trans-isomer. nih.gov

Reductive Metabolism to cis-Zearalenols (α- and β-cis-ZEL)

The primary Phase I pathway for cis-ZEN is the reduction of its ketone group, leading to the formation of two stereoisomeric alcohol metabolites: α-cis-zearalenol (α-cis-ZEL) and β-cis-zearalenol (β-cis-ZEL). nih.gov The formation of these reductive metabolites has been observed in in vitro studies using both rat and human liver microsomes. The relative amounts of each isomer produced can vary between species. nih.gov

Hydroxylation Metabolites of cis-Zearalenone

In addition to reduction, cis-ZEN can be metabolized through hydroxylation, where a hydroxyl group is added to the molecule. This results in the formation of monohydroxylated cis-ZEN. nih.gov This oxidative pathway is a significant route of metabolism. In studies with human liver microsomes, monohydroxylated cis-ZEN has been identified as a dominant metabolite. nih.gov

Enzyme Systems Involved in Phase I Metabolism (e.g., Hydroxysteroid Dehydrogenases, Cytochrome P450 Enzymes)

The biotransformation of cis-ZEN is catalyzed by specific enzyme systems. The reductive pathway converting cis-ZEN to α- and β-cis-ZEL is mediated by hydroxysteroid dehydrogenases (HSDs). nih.gov

The hydroxylation of cis-ZEN is carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov While the specific CYP isoforms responsible for cis-ZEN hydroxylation have not been fully elucidated, it is inferred from studies on the trans-isomer that enzymes such as CYP1A2 may be involved.

Table 1: Key Phase I Metabolic Pathways and Enzymes for cis-Zearalenone

Metabolic Pathway Metabolite(s) Key Enzyme System
Reduction α-cis-zearalenol (α-cis-ZEL)β-cis-zearalenol (β-cis-ZEL) Hydroxysteroid Dehydrogenases (HSDs)

| Hydroxylation | Monohydroxylated cis-ZEN | Cytochrome P450 (CYP) Enzymes |

Phase II Conjugation of cis-Zearalenone and Its Metabolites

Phase I metabolites of cis-ZEN, as well as the parent compound itself, can undergo Phase II conjugation reactions. This process involves coupling the molecule with endogenous polar compounds, which increases their water solubility and facilitates their excretion from the body.

Glucuronidation Pathways

The most significant Phase II pathway for zearalenone (B1683625) and its metabolites is glucuronidation. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on trans-ZEN and its reduced metabolites (α- and β-zearalenol) have identified specific human UGT isoforms involved in this process. nih.gov

Glucuronidation can occur at different hydroxyl groups on the molecule. The phenolic hydroxyl group at position C14 is the preferred site for conjugation. nih.gov Human UGT isoforms UGT1A1, UGT1A3, and UGT1A8 show the highest activity in catalyzing the formation of these phenolic glucuronides. nih.gov Glucuronidation of the aliphatic hydroxyl group is a less common reaction mediated primarily by UGT2B7 with lower activity. nih.gov

Given that cis-ZEN and its reduced metabolites (α- and β-cis-ZEL) possess the same functional groups as their trans counterparts, they are expected to be substrates for the same UGT enzymes, forming cis-zearalenone-glucuronides and cis-zearalenol-glucuronides. nih.gov This conjugation step is a critical detoxification pathway, as the resulting glucuronide conjugates are more readily eliminated in urine and bile. mdpi.com

Table 2: Human UGT Isoforms Involved in this compound Glucuronidation

Substrate Hydroxyl Group Primary Human UGT Isoforms
Phenolic (C14-OH) UGT1A1, UGT1A3, UGT1A8
Aliphatic UGT2B7

Data based on studies with trans-zearalenone and its metabolites, with pathways considered analogous for cis-isomers. nih.gov

Sulfation Pathways

The biotransformation of cis-zearalenone, an isomer of the mycotoxin this compound, includes sulfation as a phase II metabolic pathway. This process, occurring in animals and microbes, is considered a major route of detoxification. plos.org Sulfation involves the addition of a sulfonate group to the molecule, which generally increases its water solubility and facilitates its excretion from the body.

Research indicates that cis-zearalenone follows metabolic pathways similar to its trans-isomer. plos.org For this compound, sulfation primarily occurs on the phenolic hydroxyl groups. The resulting metabolite, this compound-14-sulfate, has been identified in in vivo studies. mdpi.com Studies have shown that this compound-14-sulfate is effectively absorbed after being completely hydrolyzed in the gastrointestinal tract of pigs. mdpi.comdntb.gov.ua

While the sulfation of trans-zearalenone is more extensively documented, the direct sulfation of cis-zearalenone is a recognized metabolic step. This biotransformation has been noted to significantly decrease the estrogenic activity of the parent compound. nih.gov In plant models, sulfation has been identified as a minor detoxification route for this compound. plos.org

Distribution and Excretion Profiles in Biological Systems

Following absorption, cis-zearalenone, like its trans-isomer, is distributed to various tissues. The liver is a primary site of metabolism and accumulation. cnr.it Other tissues where this compound and its metabolites have been detected include the kidneys, adipose tissue, and reproductive organs such as the uterus, testes, and ovaries. cnr.itnih.gov The binding of this compound and its metabolites to serum albumin can influence their distribution and persistence in the body. mdpi.com

The excretion of cis-zearalenone and its metabolites occurs through two primary routes: urine and feces. cnr.itnih.gov The proportion of excretion through each route can vary significantly between species. For instance, in pigs, a larger percentage of the administered dose is recovered in the urine compared to the feces. cnr.it In contrast, rats excrete a higher proportion in the feces. cnr.it The elimination of this compound is influenced by enterohepatic circulation, a process where metabolites excreted in the bile are reabsorbed in the intestine. mdpi.comcnr.it This recirculation can prolong the half-life of the compound in the body. In pigs, the estimated half-life of this compound is approximately 86 hours. nih.gov

Comparative Toxicokinetics of cis- and trans-Zearalenone Isomers

The toxicokinetics of cis- and trans-zearalenone exhibit notable similarities and differences, influencing their biological activity and potential toxicity. In vitro studies using liver microsomes have provided key insights into the comparative metabolism of these isomers.

The phase I metabolism of cis-zearalenone is qualitatively similar to that of trans-zearalenone, involving reduction of the keto-group and hydroxylation. acs.orgcapes.gov.brnih.gov However, the rate of metabolism can differ between species and isomers. In human liver microsomes, cis-zearalenone is metabolized approximately 1.4 times faster than trans-zearalenone. acs.orgcapes.gov.brnih.govacs.org Conversely, in rat liver microsomes, the metabolic rates and half-lives of the two isomers are comparable. acs.orgcapes.gov.brnih.govacs.org

Comparative in vitro metabolism of cis- and trans-Zearalenone in Liver Microsomes

Species Isomer Half-life (min) Rate Constant (x 10⁻³ min⁻¹)
Human cis-Zearalenone 24 ± 1 29 ± 1
trans-Zearalenone 34 ± 3 20 ± 1
Rat cis-Zearalenone 17 ± 1 41 ± 3
trans-Zearalenone 15 ± 1 45 ± 3

Data from in vitro studies using liver microsomes. acs.org

Molecular and Cellular Mechanisms of Cis Zearalenone Toxicity

Estrogenic Activity and Endocrine Disruption

cis-Zearalenone, a geometric isomer of the more common trans-Zearalenone (ZEN), is a non-steroidal mycotoxin with potent estrogenic properties. oup.com Its structural similarity to the endogenous hormone 17β-estradiol allows it to interact with the endocrine system, leading to a cascade of disruptive effects. nih.govbiorxiv.org The estrogenic activity of cis-Zearalenone is a primary driver of its toxicity, interfering with reproductive functions and hormonal balance in mammals. mdpi.comnih.gov

The biological activity of cis-Zearalenone as an endocrine disruptor stems from its ability to bind to and activate estrogen receptors (ERs), specifically ERα and ERβ. biorxiv.orgnih.gov Studies have indicated that the cis isomer of Zearalenone (B1683625) possesses a greater affinity for estrogen receptors compared to the trans isomer. mdpi.com Like its trans counterpart, cis-Zearalenone can bind to both ERα and ERβ, which are typically activated by estradiol. biorxiv.orgmdpi.com

In human cells, this compound generally demonstrates a higher affinity for ERα than for ERβ. mdpi.com While its binding affinity is only a fraction of that of 17β-estradiol, it is sufficient to trigger estrogenic responses. mdpi.com The binding of this compound and its metabolites to these receptors initiates a conformational change in the receptor protein, allowing it to interact with specific DNA sequences known as estrogen-responsive elements (EREs). mdpi.comnih.gov Although both ERα and ERβ can form receptor-ligand complexes, ERβ often acts as a weaker transcriptional activator. mdpi.com The interaction of cis-Zearalenone with these receptors is the critical first step in its mechanism of endocrine disruption.

CompoundReceptorBinding Affinity / PotencyReference
cis-Zearalenone Estrogen ReceptorsHigher affinity than trans-Zearalenone mdpi.com
This compound (ZEN) Human ERαIC₅₀: 240.4 nM nih.gov
This compound (ZEN) Human ERβIC₅₀: 165.7 nM nih.gov
This compound (ZEN) ERα vs ERβGreater affinity for ERα than ERβ mdpi.com
17β-estradiol ERα and ERβBinds with high, similar affinity mdpi.comnih.gov

This table presents data on the binding affinity of this compound and its isomer to estrogen receptors. IC₅₀ values indicate the concentration required to inhibit 50% of binding.

Upon binding to estrogen receptors, the cis-Zearalenone-receptor complex acts as a transcription factor, modulating the expression of estrogen-responsive genes. nih.govresearchgate.net This interaction can mimic the effects of endogenous estrogen, leading to the inappropriate activation or suppression of gene transcription. nih.gov

Research using breast cancer cell lines (MCF-7), which are rich in estrogen receptors, has shown that this compound and its analogues can stimulate cell growth and produce gene expression profiles remarkably similar to those induced by 17β-estradiol. nih.gov Studies have identified the upregulation of numerous estrogen-responsive genes, such as those for alkaline phosphatase (ALPG, ALPP), progesterone (B1679170) receptor (PGR), and the estrogen receptors themselves (ESR1, ESR2), in endometrial cells exposed to this compound. biorxiv.org This modulation of gene expression disrupts normal cellular processes, including proliferation, differentiation, and apoptosis, underpinning the toxic effects of the mycotoxin. nih.gov

The endocrine-disrupting activity of cis-Zearalenone extends beyond direct receptor interaction to interfere with the synthesis and regulation of steroid hormones. nih.govresearchgate.net By mimicking estrogen, this compound and its metabolites can participate in the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov This can disrupt the production and release of crucial regulatory hormones from the pituitary gland, namely the follicle-stimulating hormone (FSH) and luteinizing hormone (LH). mdpi.com

Inhibition of FSH and LH secretion directly impacts the gonads, interfering with processes like follicle maturation and steroidogenesis—the metabolic pathway that produces steroid hormones. mdpi.commdpi.com Studies have demonstrated that this compound and its derivatives can alter the production of key sex hormones, including testosterone (B1683101), estradiol, and progesterone. nih.govnih.gov This interference with the intricate balance of hormone synthesis and regulation can lead to significant reproductive disorders. mdpi.comresearchgate.net

This compound is metabolized in the body into several derivatives, primarily α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), which also possess estrogenic activity. mdpi.com The estrogenic potency varies significantly among these compounds. The α-metabolites are generally more estrogenic than the parent compound, while the β-metabolites are less so. nih.govmdpi.com

Specifically, α-ZEL exhibits a much stronger binding affinity for estrogen receptors and a significantly higher estrogenic activity—sometimes reported as up to 70 times more potent—than this compound itself. nih.govresearchgate.net In contrast, β-ZEL has a lower affinity for these receptors and is less toxic. mdpi.comresearchgate.net Studies on the cis isomers of these metabolites, such as α-cis-zearalenol and β-cis-zearalenol, have shown that the change in configuration from trans to cis retains significant estrogenic activity. researchgate.net This highlights the toxicological relevance of not only the parent compound but also its various isomeric and metabolic forms.

CompoundEstrogenic Potency Relative to this compound (ZEN)Reference
α-Zearalenol (α-ZEL) Significantly higher (>90-fold in one study, ~70-fold in another) nih.govresearchgate.net
β-Zearalenol (β-ZEL) Lower / Less toxic mdpi.comresearchgate.net
cis-Zearalenone Higher estrogenicity than trans-ZEN (in some assays)
cis-Metabolites Retain significant estrogenic activity researchgate.net

This table provides a comparative overview of the estrogenic potency of this compound and its key metabolites.

Effects on Steroid Hormone Synthesis and Regulation

Oxidative Stress Induction

Beyond its endocrine-disrupting effects, cis-Zearalenone toxicity is also mediated by the induction of oxidative stress. plos.orgt3db.ca This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. plos.org

Exposure of various cell types to this compound has been shown to trigger a significant increase in the intracellular production of ROS. researchgate.netnih.gov These highly reactive molecules include superoxide (B77818) anions and hydrogen peroxide. plos.org Studies using cell lines from the intestines, ovaries, and liver have consistently demonstrated that this compound leads to the overproduction of ROS. plos.orgnih.govmdpi.com

For instance, research on CHO-K1 cells revealed a four-fold increase in ROS levels following incubation with this compound. nih.gov Similarly, in porcine granulosa cells and intestinal cells, this compound exposure resulted in elevated ROS accumulation. plos.orgnih.gov This overproduction of ROS can overwhelm the cell's antioxidant systems, leading to damage of critical cellular components, including lipids, proteins, and DNA, which contributes to the cytotoxic effects of cis-Zearalenone. t3db.camdpi.com

Impact on Antioxidant Enzyme Systems (e.g., SOD, CAT, GSH)

cis-Zearalenone, like its trans-isomer, is implicated in inducing oxidative stress by disrupting the delicate balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense systems. This disruption leads to cellular damage. Key antioxidant enzymes are significantly affected by this compound (ZEA) exposure.

Studies have shown that exposure to ZEA can lead to a significant decrease in the activities of crucial antioxidant enzymes such as total superoxide dismutase (T-SOD) and catalase (CAT). nih.govmdpi.com Concurrently, levels of malondialdehyde (MDA), a biomarker for lipid peroxidation and oxidative stress, are often elevated. mdpi.commdpi.comanimbiosci.org The depletion of glutathione (B108866) (GSH), a vital non-enzymatic antioxidant, is another common finding in cells exposed to ZEA and its metabolites. mdpi.comnih.gov Specifically, research on HepG2 cells demonstrated that ZEA and its metabolites decreased GSH levels and CAT activity while paradoxically increasing glutathione peroxidase (GPx) and SOD activities, suggesting a complex and context-dependent cellular response to the induced oxidative stress. nih.gov This imbalance between pro-oxidant and antioxidant forces within the cell is a central mechanism of ZEA's toxicity. mdpi.comnih.gov

Role of Nrf2 Signaling Pathway in Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. d-nb.info Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stressors like ZEA, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.com In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, activating their transcription. mdpi.comnih.gov

ZEA exposure has been shown to modulate the Keap1-Nrf2 signaling pathway. animbiosci.orgnih.gov Studies have demonstrated that ZEA can lead to an increased expression of Nrf2. animbiosci.orgd-nb.info This upregulation of Nrf2 is a response to the induced oxidative stress and aims to enhance the expression of downstream antioxidant enzymes like hemeoxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comnih.govnih.gov However, the response can be complex. For instance, in post-weaning gilts, ZEA exposure led to increased Nrf2 expression in the ileum and mesenteric lymph nodes, but the expression of other downstream targets like Nqo1 and Ho1 decreased in the lymph nodes, suggesting a multifaceted regulatory mechanism. nih.gov This activation of the Nrf2 pathway is considered a key cellular response to counteract the oxidative damage induced by ZEA. d-nb.infonih.gov

Cell Cycle Modulation and Proliferation Alterations

This compound and its isomers can significantly interfere with the normal progression of the cell cycle, leading to either proliferation or arrest depending on the cell type and concentration. nih.govmdpi.com This interference is a critical aspect of its toxicity.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A predominant effect of ZEA exposure in various cell lines is the induction of cell cycle arrest, particularly at the G2/M phase. mdpi.comnih.gov This arrest has been observed in mouse thymic epithelial cells (MTEC1), Vero cells, Caco-2 cells, and DOK cells. mdpi.comresearchgate.net The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. The arrest induced by ZEA is often linked to DNA damage. mdpi.comnih.gov By halting the cell cycle at this phase, the cell is thought to be attempting to repair the DNA damage before proceeding. nih.gov Studies have shown that ZEA exposure can lead to a decrease in the expression of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1, which are components of the maturation-promoting factor (MPF). nih.gov

Effects on Cell Proliferation and Viability

The impact of ZEA on cell proliferation is dose-dependent. nih.gov While low doses of ZEA can sometimes stimulate cell proliferation due to its estrogen-like properties, higher concentrations typically inhibit cell proliferation and reduce cell viability. nih.govnih.gov This inhibitory effect has been documented in a variety of cell types, including porcine granulosa cells, Sertoli cells, and Vero cells. nih.govresearchgate.netijbs.com The reduction in cell viability is a direct consequence of the cellular damage induced by the mycotoxin, including oxidative stress, DNA damage, and the disruption of key cellular processes. nih.govijbs.com For instance, in porcine trophectoderm cells and mouse thymic epithelial cells, ZEA was found to inhibit cell proliferation. researchgate.netresearchgate.net

Apoptosis and Programmed Cell Death Pathways

Exposure to ZEA can trigger programmed cell death, or apoptosis, a controlled process that eliminates damaged or unwanted cells. nih.govnih.gov This is a key mechanism by which ZEA exerts its cytotoxic effects.

Mitochondrial Dysfunction and Membrane Potential Alterations

Mitochondria play a central role in the initiation of the intrinsic apoptotic pathway. ZEA has been shown to induce significant mitochondrial dysfunction. nih.govmdpi.com A key event in ZEA-induced apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.govmdpi.com A decrease in ΔΨm is often observed following ZEA exposure, which is a critical step leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govmdpi.commdpi.com ZEA exposure can damage the mitochondrial ultrastructure, leading to vague or disabled cristae. mdpi.com This damage, coupled with the increased production of ROS, creates a vicious cycle that further compromises mitochondrial function and pushes the cell towards apoptosis. nih.govmdpi.com The release of cytochrome c from the damaged mitochondria into the cytosol is a key step that activates the caspase cascade, ultimately leading to the execution of the apoptotic program. mdpi.comnih.gov

Activation of Pro-apoptotic Genes and Caspase Pathways

Cis-Zearalenone, a stereoisomer of the mycotoxin this compound (ZEN), is implicated in inducing programmed cell death, or apoptosis, through the activation of specific genetic and enzymatic pathways. The apoptotic process initiated by ZEN and its metabolites, including the cis isomer, primarily involves the mitochondrial (intrinsic) pathway. mdpi.commdpi.com This pathway is characterized by changes in the mitochondrial membrane and the activation of a cascade of enzymes called caspases. mdpi.comnih.gov

Key pro-apoptotic genes from the Bcl-2 family, such as Bax and Bak , play a crucial role. nih.gov Exposure to this compound leads to the upregulation of Bax and downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP). mdpi.comnih.gov

Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm. mdpi.comnih.gov In the cytoplasm, cytochrome c binds with the apoptotic protease activating factor 1 (Apaf-1) to form a complex known as the apoptosome. mdpi.comresearchgate.net This structure then activates pro-caspase-9 , which in turn cleaves and activates the primary executioner caspase, caspase-3 . mdpi.commdpi.comnih.gov The activation of caspase-3 triggers a cascade of downstream events, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com Studies have demonstrated that this compound exposure leads to a dose-dependent increase in the activity of both caspase-9 and caspase-3, confirming their central role in the apoptotic process. mdpi.commdpi.com

Other signaling pathways, including the Fas-Fas ligand (extrinsic pathway), p53-dependent mitochondrial signaling, and endoplasmic reticulum (ER) stress pathways, have also been implicated in this compound-induced apoptosis. mdpi.comnih.govcapes.gov.br

Table 1: Key Molecular Events in cis-Zearalenone-Induced Apoptosis


Molecular EventDescriptionKey Proteins InvolvedReferences
Upregulation of Pro-apoptotic GenesIncreased expression of genes that promote apoptosis, leading to an imbalance favoring cell death.Bax, Bak[2, 5]
Mitochondrial DisruptionIncreased permeability of the outer mitochondrial membrane, a point of no return in the apoptotic process.Bax/Bcl-2 ratio[2, 5]
Cytochrome c ReleaseRelease of cytochrome c from the mitochondria into the cytosol, initiating the caspase cascade.Cytochrome c[1, 2, 5]
Apoptosome FormationComplex formation that serves as an activation platform for initiator caspases.Apaf-1, Cytochrome c, Pro-caspase-9[1, 23]
Caspase Cascade ActivationSequential activation of caspases, leading to the execution of apoptosis.Caspase-9, Caspase-3[1, 5, 22]

DNA Damage and Genotoxicity

Cis-Zearalenone exhibits genotoxic properties, meaning it can damage DNA and compromise the integrity of the genome. nih.gov This toxicity manifests through several mechanisms, including the fragmentation of DNA, formation of DNA adducts, and induction of chromosomal damage. nih.govmdpi.com

Induction of DNA Fragmentation and Adduct Formation

This compound and its metabolites are known to cause DNA fragmentation, which is a hallmark of apoptosis and a direct indicator of genotoxic insult. mdpi.comnih.gov This fragmentation can result from the activation of endonucleases following the apoptotic cascade triggered by the toxin. Furthermore, this compound is capable of forming DNA adducts, which are segments of DNA that are covalently bonded to a chemical. mdpi.com The formation of these adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. dergipark.org.tr While oxidative stress is often suggested as a primary driver of this DNA damage, other mechanisms, such as direct chemical interaction, may also be involved. researchgate.net

Chromosomal Aberrations and Micronuclei Formation

The genotoxicity of this compound extends to the chromosomal level. mdpi.com Studies have demonstrated that exposure to ZEN can lead to an increase in the frequency of chromosomal aberrations in bone marrow cells of mice. nih.govresearchgate.netscience.gov These aberrations include structural changes to the chromosomes, which can have severe consequences for cell viability and function.

Another key indicator of genotoxicity is the formation of micronuclei. mdpi.comdergipark.org.tr Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. dergipark.org.tr Their presence is a clear sign of chromosomal damage or a malfunctioning mitotic apparatus. This compound has been shown to induce the formation of micronuclei in various cell types, including Vero monkey kidney cells and mouse bone marrow cells, confirming its clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential. dergipark.org.trnih.govresearchgate.net

Inflammatory Responses and Immunomodulation

Cis-Zearalenone can modulate the immune system, often triggering inflammatory responses. nih.gov The immunotoxic effects can be either immunostimulatory or immunosuppressive, depending on the context, such as the specific organ and cell type involved. nih.govbiorxiv.org

In swine, this compound exposure has been shown to increase the gene expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1β (IL-1β) , Interleukin-6 (IL-6) , and Interleukin-8 (IL-8) in the spleen and blood. nih.govnih.gov This suggests a pro-inflammatory effect at a systemic level. The activation of the JNK signaling pathway appears to be a key mechanism behind this inflammatory stimulation. nih.gov Furthermore, this compound can induce the production of reactive oxygen species (ROS) in immune cells like macrophages, which in turn stimulates the transcription of pro-inflammatory cytokines. mdpi.com

This compound also affects the secretion of immunoglobulins. In piglets, exposure to this compound led to a dose-dependent increase in secretory IgA (sIgA) in the colon, indicating a response in the gut-associated lymphoid tissue. mdpi.com However, this compound can also induce apoptosis in lymphocytes, which could lead to immunosuppression by reducing the number of viable B and T cells. nih.gov

Non-Estrogenic Mechanisms of Toxicity

While the estrogenic activity of this compound is its most well-known toxicological feature, it also exerts significant toxicity through non-estrogenic pathways. mdpi.com These mechanisms are independent of the toxin's ability to bind to estrogen receptors. mdpi.comresearchgate.net

A primary non-estrogenic mechanism is the induction of oxidative stress . mdpi.commdpi.com this compound exposure leads to the excessive production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA. researchgate.netmdpi.com This oxidative damage is a key factor in this compound-induced apoptosis, mitochondrial dysfunction, and genotoxicity. nih.govmdpi.com

Mitochondrial dysfunction is another critical non-estrogenic effect. nih.gov this compound can disrupt the mitochondrial respiratory chain, decrease the mitochondrial membrane potential, and damage mitochondrial structures. mdpi.comnih.gov These effects not only trigger the intrinsic apoptotic pathway but also impair cellular energy metabolism.

Other non-estrogenic mechanisms include the induction of endoplasmic reticulum (ER) stress and the disruption of cell cycle progression. mdpi.commdpi.com ER stress can independently trigger apoptosis, while interference with the cell cycle can halt cell proliferation. mdpi.commdpi.com

Table 2: Summary of Non-Estrogenic Toxic Mechanisms of cis-Zearalenone ```html

MechanismCellular EffectKey Mediators/EventsReferences
Oxidative StressDamage to DNA, proteins, and lipids; induction of apoptosis.Reactive Oxygen Species (ROS)[1, 9, 15]
Mitochondrial DysfunctionImpaired energy production, triggering of intrinsic apoptosis pathway.Decreased membrane potential, cytochrome c release[1, 2]
Endoplasmic Reticulum (ER) StressActivation of the unfolded protein response, leading to apoptosis.BiP, CHOP capes.gov.br
Cell Cycle ArrestInhibition of cell proliferation.Arrest in G2/M phase nih.gov
---
**Table of Mentioned Compounds**
```html

Compound Name
*cis*-Zearalenone
This compound (ZEN)
Bax
Bak
Bcl-2
Cytochrome c
Apaf-1 (Apoptotic protease activating factor 1)
Caspase-3
Caspase-9
5-methylcytosine
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Secretory IgA (sIgA)
BiP (Binding immunoglobulin protein)
CHOP (C/EBP homologous protein)

Specific Biological and Toxicological Effects of Cis Zearalenone

Reproductive System Toxicology

The estrogen-like activity of zearalenone (B1683625) and its metabolites allows them to bind to estrogen receptors, disrupting endocrine function and leading to significant reproductive system disorders. mdpi.comresearchgate.net The reproductive system is a primary target of ZEA's toxic effects, impacting both male and female health and fertility. mdpi.com

cis-Zearalenone, due to its strong estrogenic activity, profoundly affects female reproductive physiology. Exposure can lead to a state of hyperestrogenism, manifesting as swelling and redness of the vulva, uterine enlargement, and mammary gland hyperplasia, particularly in sensitive species like swine. mdpi.comnih.gov

Research has demonstrated that ZEA disrupts ovarian function by causing follicular development disorders and interfering with ovulation, which can reduce the frequency of estrus. mdpi.com In gilts, it has been associated with the formation of ovarian cysts. mdpi.com Studies on porcine granulosa cells, which are crucial for follicle development, show that ZEA can induce apoptosis (cell death) and impair cell proliferation, potentially leading to follicular atresia (degeneration of ovarian follicles). frontiersin.org Furthermore, ZEA has been found to alter the structure of the ovaries and promote follicle growth by modulating specific signaling pathways. frontiersin.org

The toxicant also impairs oocyte maturation. frontiersin.org In mice, consumption of ZEA was linked to a decrease in the viability of egg cells. wikipedia.org This can compromise fertility and the outcomes of gestation. ingentaconnect.com High levels of mycoestrogens have been shown to reduce female fertility in various animal models, with adverse effects documented on fertilization, preimplantation embryo development, and embryo transport. mednexus.org Interference with conception, implantation, and fetal development has been observed, sometimes leading to reduced litter sizes and stillbirths. nih.govingentaconnect.comresearchgate.net

Table 1: Summary of cis-Zearalenone's Effects on Female Reproductive Health

Affected AreaSpecific EffectAnimal Model/SystemReference
Ovarian FunctionDisruption of follicular development, formation of ovarian cysts.Pigs (Gilts) mdpi.commdpi.com
Oocyte MaturationImpaired maturation rates, reduced viability of egg cells.Mice, Bovine (in vitro) wikipedia.orgfrontiersin.org
FertilityReduced conception rates, interference with implantation.Mice, Pigs, Cattle nih.govingentaconnect.commednexus.org
GestationDisruption of fetal development, reduced litter size, stillbirths.Mice, Pigs wikipedia.orgnih.govingentaconnect.com
GeneralHyperestrogenism (vulvar swelling, uterine enlargement).Pigs mdpi.comnih.gov

In males, this compound exposure leads to significant reproductive toxicity. Documented effects include testicular atrophy, feminization, and reduced libido in male pigs. mdpi.comingentaconnect.com The toxin directly interferes with spermatogenesis, the process of sperm production, leading to reduced sperm counts and quality. mdpi.comresearchgate.net

Studies in various animal models have shown that ZEA decreases sperm concentration and motility while increasing the rate of sperm abnormalities. nih.govnih.gov In mice, exposure to ZEA resulted in a significant increase in abnormal spermatozoa and a decrease in the number of live spermatozoa. researchgate.net It also negatively affects the acrosome, a cap-like structure over the head of the sperm that is crucial for fertilization. researchgate.net

ZEA's toxicity extends to the key cells within the testes. It has a targeted toxic effect on Leydig cells, which are responsible for producing testosterone (B1683101). researchgate.net ZEA can induce apoptosis in Leydig cells, thereby disrupting steroidogenesis and leading to reduced serum testosterone concentrations. researchgate.netnih.gov Sertoli cells, which are essential for supporting sperm development, are also damaged by ZEA, further contributing to impaired spermatogenesis. nih.gov

Table 2: Summary of cis-Zearalenone's Effects on Male Reproductive Health

Affected AreaSpecific EffectAnimal Model/SystemReference
SpermatogenesisDisruption of sperm production, reduced sperm concentration.Mice, Rats, Pigs mdpi.comresearchgate.netnih.gov
Sperm ViabilityDecreased sperm motility, increased number of abnormal and dead sperm.Mice nih.govresearchgate.net
Leydig Cell FunctionInduction of apoptosis, reduced testosterone production.Mice (in vitro/in vivo) researchgate.netnih.gov
Sertoli Cell FunctionCell damage and apoptosis.Mice, Rats nih.gov
Organ StructureTesticular atrophy, feminization.Pigs, Rodents mdpi.comnih.gov

The reproductive toxicity of this compound is not limited to the directly exposed individual; it can also have developmental and transgenerational consequences. researchgate.net Maternal exposure to ZEA during gestation can adversely affect the reproductive development and future fertility of the offspring. researchgate.net

Research in mice has shown that prenatal exposure to even low doses of ZEA can impair spermatogenesis and reduce semen quality in male offspring. nih.gov These effects were associated with epigenetic modifications, specifically alterations in DNA methylation and histone methylation patterns in the testis of the offspring. nih.gov Such epigenetic changes can alter gene expression and lead to lasting adverse effects that are passed down through generations. mdpi.comnih.gov

Effects on Male Reproductive Health and Function (e.g., Spermatogenesis, Sperm Viability, Leydig and Sertoli Cell Function)

Hepatotoxicity and Hepatic Lesions

This compound and its metabolites are recognized as hepatotoxic agents, causing damage to the liver. nih.govmdpi.comingentaconnect.com The liver is a primary organ for the distribution and metabolism of ZEA, making it particularly vulnerable to injury. nih.gov

Exposure to ZEA can induce histopathological changes in the liver. nih.govnih.gov In rodent studies, ZEA administration led to a significant increase in the serum levels of key liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are markers of liver cell damage. nih.gov Concurrently, a decrease in total protein and albumin levels in the serum was observed, further indicating impaired liver function. nih.gov Some studies suggest that the hepatotoxicity is related to the induction of oxidative stress, inflammation, and apoptosis in liver cells. nih.gov

Nephrotoxicity and Renal Dysfunction

In addition to the reproductive system and liver, the kidneys are also a target for this compound-induced toxicity. mdpi.comresearchgate.net Accumulation of the toxin in the kidneys can lead to renal dysfunction and tissue damage. t3db.caekb.eg

Studies in rats have demonstrated that ZEA exposure can cause significant elevations in serum biomarkers for kidney damage, such as blood urea (B33335) nitrogen (BUN) and creatinine. ekb.egresearchgate.net Histopathological examinations of the kidneys from ZEA-treated animals have revealed damage to the glomeruli (the filtering units of the kidney), endothelial rupture, and dilated renal tubules. ekb.eg The accumulation of ZEA in the kidney has also been linked to proteinuria (the presence of excess protein in urine), indicating a breakdown in the kidney's filtration barrier. ekb.eg

Hematotoxicity and Hematological Changes

This compound also exerts toxic effects on the blood and blood-forming tissues, a property known as hematotoxicity. nih.govingentaconnect.com It can interfere with blood coagulation processes and alter various hematological parameters. nih.govmdpi.com

In studies conducted on mice, ZEA administration resulted in significant changes to blood cell counts. These changes included an increased number of total leukocytes (white blood cells), specifically segmented neutrophils, eosinophils, and monocytes, which can be indicative of an inflammatory response. researchgate.net Conversely, the same studies observed a decrease in the number of red blood cells (RBCs) and platelets. researchgate.net In rats, an increase in hematocrit (the proportion of red blood cells in the blood) and mean corpuscular volume (MCV), which measures the average size of red blood cells, has been reported. nih.gov

Table 3: Summary of this compound's Effects on Organ Systems

SystemKey FindingsObserved Biomarkers/ChangesReference
HepatotoxicityInduces histopathological changes and liver cell damage.Increased ALT and AST; Decreased total protein and albumin. nih.govnih.gov
NephrotoxicityCauses renal dysfunction and tissue damage.Increased BUN and creatinine; Proteinuria; Glomerular damage. ekb.egresearchgate.net
HematotoxicityAlters blood parameters and coagulation.Increased leukocytes; Decreased RBCs and platelets; Increased hematocrit and MCV. nih.govresearchgate.net

Impact on Gastrointestinal Tract Health

cis-Zearalenone (cis-ZEN), an isomer of the more commonly studied trans-zearalenone (trans-ZEN), exerts notable effects on the gastrointestinal (GI) tract. The GI tract is a primary site of interaction following oral ingestion of this mycotoxin. researchgate.netnih.gov While some research suggests that the effects of this compound on the gastrointestinal tract are not as detrimental as those of other mycotoxins, there is clear evidence of its impact on intestinal health. bionte.com

Intestinal Barrier Dysfunction:

This compound and its metabolites can compromise the intestinal epithelial barrier. nih.govdntb.gov.ua Studies have shown that ZEN can induce intestinal barrier dysfunction by decreasing the mRNA expression of tight junction proteins such as claudin-1, occludin, and ZO-1. nih.govmdpi.com This disruption of the tight junction network, which regulates intestinal permeability, can lead to increased passage of harmful substances from the gut lumen into the bloodstream. nih.govnih.govmdpi.com Specifically, ZEN exposure has been shown to activate the RhoA/ROCK signaling pathway, which is instrumental in regulating the epithelial barrier. nih.govnih.gov This activation leads to the remodeling of the cytoskeleton and an upregulation of proteins that increase intestinal permeability. nih.govnih.gov

Alterations in Gut Microbiota:

The gut microbiota plays a crucial role in the biotransformation of this compound. frontiersin.org Human and animal gut microbiomes can metabolize ZEN into its derivatives, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). mycotoxinsite.com The formation of α-ZEL is considered a bioactivation step, as it possesses higher estrogenic potency, while the formation of β-ZEL is a detoxification pathway. mycotoxinsite.com

Conversely, this compound exposure can modulate the composition of the gut microbiota. frontiersin.org Studies have reported a decrease in beneficial bacteria like Lactobacillus and Bifidobacterium and an increase in genera such as Prevotella, Clostridium, and Enterobacter following ZEN exposure in pigs. mdpi.com In laying hens, ZEN was found to increase gut microbial diversity, decrease the Firmicutes/Bacteroidetes ratio, and reduce Lactobacillus abundance. nih.gov Such alterations can lead to dysbiosis, potentially contributing to inflammation and other adverse health effects. frontiersin.orgnih.gov For instance, certain microbial shifts have been linked to increased production of harmful metabolites that could exacerbate liver damage. nih.gov

Immune Response:

The interaction of this compound with the intestinal immune system can lead to an increased susceptibility to infections. ew-nutrition.com this compound can modulate the immune response at the mucosal surfaces of the gut. mdpi.com Exposure to ZEN has been shown to induce a dose-dependent increase in secretory immunoglobulin A (sIgA) in the colonic content of piglets. mdpi.com sIgA is a key antibody at mucosal surfaces, and its increased production can be a response to toxins and alterations in the gut microbiota. mdpi.com

Table 1: Effects of this compound on Gastrointestinal Health

Parameter Observed Effect Mechanism/Details References
Intestinal Barrier Increased permeability Decreased expression of tight junction proteins (claudin-1, occludin, ZO-1). Activation of RhoA/ROCK signaling pathway. nih.govnih.govmdpi.com
Gut Microbiota Altered composition (dysbiosis) Decrease in Lactobacillus and Bifidobacterium. Increase in Prevotella, Clostridium, Enterobacter. mdpi.comfrontiersin.orgnih.gov
Immune Function Modulated immune response Increased secretory Immunoglobulin A (sIgA) in the colon. mdpi.com

Neurotoxicological Considerations

While the primary toxic effects of this compound are related to its estrogenic activity, emerging evidence suggests it can also exert neurotoxic effects. mdpi.comresearchgate.net this compound can cross the blood-brain barrier and affect neurons in the central nervous system. nih.gov

Studies in mice have demonstrated that exposure to this compound can lead to brain injury. nih.gov Observed effects include increased levels of nitric oxide, total nitric oxide synthase, and malondialdehyde, which are indicators of oxidative stress. nih.gov This is often accompanied by a reduction in brain protein levels and key antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. nih.gov These findings suggest that this compound can induce oxidative imbalance in the brain. nih.gov Furthermore, this compound has been shown to induce apoptosis of neuronal cells and affect the development of the nervous system. researchgate.net

Research has also indicated that this compound can disrupt the synthesis of neuronal factors and enzymes in brain neurons. nih.gov By affecting brain regions that control the hypothalamic-pituitary-gonadal (HPG) axis, this compound can interfere with complex regulatory networks. nih.gov

Carcinogenic Potential and Tumorigenesis Association

The carcinogenic potential of this compound, including its cis-isomer, is a subject of ongoing research. This compound has been associated with an increased risk for certain types of cancer, particularly those that are hormone-dependent. nih.gov Its structural similarity to estrogen allows it to bind to estrogen receptors, which can trigger cellular processes leading to tumorigenesis. mdpi.comnih.gov

This compound exposure has been linked to an elevated risk of endometrial adenocarcinomas, hyperplasia, and breast cancer. nih.gov The proposed mechanisms involve the induction of oxidative DNA damage and the promotion of cell proliferation. nih.govmdpi.com Metabolites of this compound, such as estrone (B1671321) and 17β-estradiol, can cause genotoxic effects. nih.gov While this compound itself has shown the ability to induce DNA damage and chromosomal aberrations in various cell models, the International Agency for Research on Cancer (IARC) has classified it as a Group 3 substance, meaning it is not classifiable as to its carcinogenicity to humans. nih.govmdpi.comnih.gov

Independent of its estrogenic effects, certain metabolites of this compound, such as catecholic and epoxidic metabolites, are expected to have genotoxic and carcinogenic potential. The formation of these epoxides could fundamentally alter the understanding that this compound's adverse effects are solely due to its endocrine-disrupting actions. Studies in patients with colorectal cancer have found high levels of this compound, suggesting a possible link between exposure and the intensification of steroidogenesis processes that could promote cancer development. nih.gov

Comparative Toxicological Profiles of cis- and trans-Zearalenone

While trans-zearalenone is the isomer predominantly produced by Fusarium fungi, the cis-isomer is formed upon exposure to UV light and can be present in food and feed. zib.deacs.org Toxicological studies have revealed important differences and similarities between the two isomers.

Estrogenic Activity:

Several studies indicate that cis-ZEN and its metabolites may have different estrogenic activity compared to their trans-counterparts. Some reports suggest that cis-ZEN and its reductive metabolites, α-cis-zearalenol and β-cis-zearalenol, exhibit elevated estrogenic activity compared to the respective trans-isomers. researchgate.netzib.de The cis-isomer has been shown to have a greater affinity for estrogen receptors in some contexts. mdpi.com However, other research indicates that the estrogenicity of trans-ZEN considerably exceeds that of cis-ZEN. The metabolite α-cis-ZEL, in particular, is suspected to have higher estrogenicity, similar to how α-trans-ZEL is more estrogenic than trans-ZEN. acs.orgcapes.gov.br

Metabolism:

The in vitro phase I metabolism of cis-ZEN is largely similar to that of trans-ZEN, following pathways of keto-group reduction and monohydroxylation. acs.orgcapes.gov.br However, there are kinetic differences. In human liver microsomes, cis-ZEN was found to be depleted about 1.4 times faster than trans-ZEN, suggesting a more rapid initial metabolism. acs.org In rat liver microsomes, no significant difference in the depletion rates was observed. acs.orgcapes.gov.br The major metabolite of cis-ZEN in human microsomes is monohydroxylated cis-ZEN, while in rat microsomes, α-cis-ZEL is a major product. acs.orgcapes.gov.br

Toxicity:

Table 2: Comparative Profile of cis- and trans-Zearalenone

Aspect ***cis*-Zearalenone** ***trans*-Zearalenone** References
Formation Isomerization from trans-ZEN via UV light. Biosynthesized by Fusarium fungi. zib.deacs.org
Estrogenicity Conflicting reports; some studies suggest higher, others lower than trans-ZEN. Metabolites like α-cis-ZEL may have elevated activity. Generally considered highly estrogenic. researchgate.netmdpi.comzib.de
Metabolism Rate (Human Liver Microsomes) Depleted ~1.4-fold faster. Slower depletion compared to cis-ZEN. acs.org
Major Metabolites Monohydroxylated cis-ZEN (human); α-cis-ZEL (rat). α-trans-ZEL and β-trans-ZEL. acs.orgcapes.gov.br
Regulatory View Often overlooked in regulations. Maximum levels in food/feed are based on this isomer. researchgate.net

Analytical Methodologies for Cis Zearalenone Detection and Quantification

Sample Preparation Techniques for cis-Zearalenone Analysis

The initial and most critical step in the analysis of cis-zearalenone is the preparation of the sample. This process involves extracting the analyte from the often complex matrix of food or feed and subsequently cleaning up the extract to remove interfering substances that could compromise the accuracy of the final measurement. ingentaconnect.com

Extraction Methods (e.g., Liquid-Liquid, Solid-Phase)

The choice of extraction method for cis-zearalenone largely depends on the sample matrix. Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) is a conventional method that partitions the analyte between two immiscible liquid phases. nih.gov For cis-zearalenone analysis in edible oils, a typical LLE procedure involves diluting the oil sample in a nonpolar solvent like n-hexane and then extracting the mycotoxin with a more polar solvent mixture, such as methanol/water. nih.govacs.org This process is often facilitated by vigorous shaking to ensure efficient transfer of the analyte to the extraction solvent. nih.govacs.org In some cases, alkaline extraction mixtures are used to enhance the solubility of the nonpolar zearalenone (B1683625) by deprotonating its phenolic groups. nih.gov

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE. nih.gov This technique involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte. mdpi.com Interfering compounds can then be washed away, and the purified analyte is subsequently eluted with a suitable solvent. mdpi.com For cis-zearalenone, various SPE sorbents have been utilized. researchgate.net A highly selective approach is reversible covalent hydrazine (B178648) chemistry (RCHC)-SPE , where cis-zearalenone reacts with hydrazine groups immobilized on a solid support, allowing for thorough washing of the matrix before the mycotoxin is released for analysis. acs.orgmdpi.com Other SPE methods, including those based on C18 cartridges, have also been employed. researchgate.net

A popular and efficient extraction technique known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has also been adapted for mycotoxin analysis, including this compound and its metabolites. nih.govrsc.org This method typically involves an initial extraction with an organic solvent like acetonitrile, followed by the addition of salts to induce phase separation and a subsequent cleanup step. nih.govwikipedia.org

Table 1: Comparison of Extraction Methods for cis-Zearalenone

Extraction MethodPrincipleTypical Solvents/Sorbents for cis-ZearalenoneAdvantagesLimitations
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. nih.govMethanol/water, acetonitrile/water, ethyl acetate (B1210297). nih.govingentaconnect.comacs.orgSimple, widely applicable.Can be labor-intensive and consume large volumes of organic solvents. ingentaconnect.com
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. mdpi.comC18, Florisil, RCHC silica. mdpi.comresearchgate.netHigh recovery, clean extracts, potential for automation. ingentaconnect.comSorbent selection can be critical and may require optimization. researchgate.net
QuEChERS Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. nih.govrsc.orgAcetonitrile. nih.govwikipedia.orgFast, simple, uses minimal solvent. nih.govMay require further cleanup for complex matrices. rsc.org

Cleanup Strategies (e.g., Immunoaffinity Chromatography, Molecularly Imprinted Polymers)

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with chromatographic analysis. ingentaconnect.com

Immunoaffinity Chromatography (IAC) is a highly selective cleanup technique that utilizes the specific binding between an antibody and its target antigen, in this case, this compound. ingentaconnect.com The extract is passed through an IAC column containing antibodies immobilized on a solid support. These antibodies capture this compound and its isomers, while other matrix components are washed away. aokin.de The purified mycotoxins are then eluted, typically by denaturing the antibodies with a solvent like methanol. aokin.de IAC is known for providing very clean extracts, which is particularly beneficial for subsequent analysis by HPLC with fluorescence detection. ingentaconnect.com However, the capacity of IAC columns can be lower than other SPE columns. researchgate.net

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule. mdpi.com These "plastic antibodies" are created by polymerizing functional monomers in the presence of a template molecule that mimics the structure of the analyte, such as cyclododecyl-2,4-dihydroxybenzoate for this compound. mdpi.comnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size and shape to the target analyte. mdpi.com MIPs offer an alternative to IAC for the selective solid-phase extraction of cis-zearalenone. They are generally less expensive than IACs, compatible with organic solvents, and have a long shelf life. Research has demonstrated high recoveries (over 94%) for this compound from urine samples using MIPs. mdpi.com

Chromatographic Separation Techniques

After sample preparation, chromatographic techniques are employed to separate cis-zearalenone from other compounds in the extract before its detection and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound and its isomers. mdpi.comacs.org The separation is typically performed on a C18 column, which is a type of reversed-phase chromatography. nih.gov The mobile phase often consists of a mixture of acetonitrile, methanol, and water. nih.govredalyc.org

Detection is frequently achieved using a fluorescence detector (FLD), as this compound is naturally fluorescent. jfda-online.com For cis-zearalenone, excitation and emission wavelengths are set appropriately to maximize sensitivity. nih.gov Diode array detectors (DAD) can also be used. dntb.gov.ua To enhance reliability, especially in complex matrices, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high selectivity and confirmation of the analyte's identity. acs.org

Table 2: Example HPLC Method Parameters for cis-Zearalenone Analysis

ParameterConditionSource
Column C18 nih.gov
Mobile Phase Acetonitrile/Methanol/Water (10/55/35, v/v/v) with 15 mM ammonium (B1175870) acetate nih.gov
Flow Rate 1.0 mL/min nih.govredalyc.org
Detection Fluorescence (Excitation: 271 nm, Emission: 452 nm) nih.gov
Retention Time Varies depending on specific conditions, but separation from trans-isomer is critical. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the determination of cis-zearalenone. mdpi.comontosight.ai Before analysis by GC, a derivatization step is required to convert the non-volatile mycotoxin into a more volatile compound suitable for gas-phase separation. cerealsgrains.orgpjoes.com This is typically achieved through silylation. cerealsgrains.orgpjoes.com

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. pjoes.com The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio, providing a high degree of certainty in the identification of cis-zearalenone. mdpi.comcerealsgrains.org GC-MS methods have demonstrated low limits of detection and good selectivity for this compound analysis. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (less than 2 µm) and higher pressures than conventional HPLC. researchgate.net This results in significantly improved resolution, sensitivity, and speed of analysis. researchgate.net

UPLC, typically coupled with tandem mass spectrometry (UPLC-MS/MS), has been increasingly used for the analysis of mycotoxins, including this compound and its metabolites, in various biological and food matrices. rsc.orgresearchgate.netnih.gov The enhanced separation efficiency of UPLC allows for better resolution of isomers like cis- and trans-zearalenone and can reduce analytical run times. dntb.gov.ua Methods have been developed for the simultaneous determination of multiple mycotoxins, including cis-zearalenone, in complex samples like eggs and human urine. rsc.orgresearchgate.net

Detection and Quantification Methods

A variety of analytical techniques are utilized for the detection and quantification of this compound isomers. High-performance liquid chromatography (HPLC) is a cornerstone of this compound analysis, often coupled with various detectors to enhance sensitivity and selectivity. researchgate.netresearchgate.net

Fluorescence Detection (FLD)

Fluorescence detection (FLD) is a widely used and highly sensitive method for quantifying this compound and its isomers. acs.org this compound is naturally fluorescent, exhibiting a blue-green fluorescence under long-wavelength UV light (360 nm) and a more intense green fluorescence under short-wavelength UV light (260 nm). wikipedia.orgmdpi.com In ethanol, the maximum fluorescence emission occurs at 450 nm with an excitation wavelength of 314 nm. wikipedia.org

When coupled with HPLC, FLD can achieve low limits of detection (LOD), often in the range of a few micrograms per kilogram (µg/kg). For instance, one study reported a detection limit of 300 picograms for this compound standards injected into an HPLC system with laser fluorescence detection. stanford.edu The typical excitation wavelength used in HPLC-FLD methods is between 270-280 nm, with emission measured at 450-480 nm. While highly sensitive, extensive sample clean-up is often required to minimize matrix interference. acs.org

Table 1: Fluorescence Properties of this compound

PropertyWavelength/Condition
UV Absorption Maxima (in ethanol) 236 nm, 274 nm, 316 nm
Fluorescence Emission (in ethanol) 450 nm
Excitation for Blue-Green Fluorescence 360 nm wikipedia.orgmdpi.com
Excitation for Intense Green Fluorescence 260 nm wikipedia.orgmdpi.com
Typical HPLC-FLD Excitation 270-280 nm
Typical HPLC-FLD Emission 450-480 nm

Mass Spectrometry (MS and MS/MS) for Isomer Differentiation

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of mycotoxins, including the differentiation of cis- and trans-Zearalenone isomers. acs.org LC-MS/MS offers high selectivity and sensitivity, often requiring less stringent sample clean-up compared to other methods. acs.org

The fragmentation patterns of the isomers in the mass spectrometer can be used for their identification and differentiation. researchgate.net While the mass spectra of the two isomers are very similar, subtle differences in the relative intensities of fragment ions can be observed. asm.org High-resolution mass spectrometry (HRMS) provides excellent separation of this compound and its metabolites, including isomers like α-zearalenol and β-zearalenol. mdpi.com

A study investigating the photochemical conversion of trans- to cis-Zearalenone in edible oils utilized HPLC with both fluorescence and mass spectrometric detection to quantify the isomers. nih.govcapes.gov.bracs.org Another study demonstrated that LC-MS/MS could be used to monitor the formation of cis-Zearalenone from trans-Zearalenone in maize when exposed to UV irradiation. nih.gov

Stable Isotope Dilution Analysis for Enhanced Accuracy

Stable isotope dilution analysis (SIDA) is a powerful technique for achieving accurate quantification of analytes in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response. acs.orgresearchgate.netrestek.com This method involves the use of an isotopically labeled internal standard that is chemically identical to the analyte of interest. acs.org

For this compound analysis, uniformly ¹³C-labeled this compound (U-[¹³C₁₈]-ZEN) is commercially available and serves as an excellent internal standard for the quantification of trans-Zearalenone. caymanchem.com However, for the accurate quantification of cis-Zearalenone, a corresponding labeled internal standard is crucial. brill.comcapes.gov.br

Research has led to the preparation and characterization of pure U-[¹³C₁₈]-labeled cis-Zearalenone (cis-ZEA) to be used as an internal standard. brill.comcapes.gov.brbrill.comingentaconnect.com The application of this cis-ZEA internal standard in SIDA combined with HPLC-MS/MS has been shown to prevent significant bias in quantification that can occur when an inappropriate internal standard is used. brill.comcapes.gov.brbrill.com In one study, the use of this new internal standard was demonstrated in the analysis of edible oils, where one maize germ oil sample was found to contain cis-Zearalenone at a level above the limit of detection (>0.3 µg/kg). brill.comcapes.gov.bringentaconnect.com

Table 2: Research Findings on Stable Isotope Dilution Analysis for this compound Isomers

Study FocusKey FindingReference
Synthesis of deuterated this compoundSynthesis of 3,5-d₂-Zearalenone as an internal standard for SIDA. acs.orgacs.org
Preparation of ¹³C-labeled cis-ZearalenoneSuccessful preparation and characterization of U-[¹³C₁₈]-cis-Zearalenone for use as an internal standard. brill.comcapes.gov.brbrill.comingentaconnect.com
Application in edible oilsAnalysis of 15 edible oils using the new cis-ZEA internal standard revealed the presence of cis-Zearalenone in one maize germ oil. brill.comcapes.gov.bringentaconnect.com
Bias in quantificationDemonstrated that a significant bias is introduced when an inappropriate internal standard is used for cis-Zearalenone quantification. brill.comcapes.gov.brbrill.com

Bioanalytical Methods for cis-Zearalenone and Metabolites

Bioanalytical methods, primarily immunoassays, offer a rapid and cost-effective approach for screening large numbers of samples for the presence of mycotoxins. researchgate.netnih.gov These methods are based on the specific binding of antibodies to the target analyte.

Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of this compound. researchgate.netnih.gov However, a significant challenge in the use of immunoassays for cis-Zearalenone is the cross-reactivity of the antibodies. Most commercially available antibodies are generated using trans-Zearalenone as the immunogen, which can lead to a significantly lower affinity for cis-Zearalenone. mdpi.com

Studies have shown that the cross-reactivity of different commercial anti-Zearalenone monoclonal antibodies with cis-Zearalenone can vary, with some showing significantly reduced affinity. mdpi.com This can result in an underestimation of the total this compound content in samples containing a substantial amount of the cis-isomer. mdpi.com Therefore, it is crucial for suppliers of immunoassay kits to provide information on the cross-reactivity of their antibodies with cis-Zearalenone to ensure more reliable interpretation of the results. mdpi.com

Challenges in cis-Zearalenone Analysis and Isomer-Specific Quantitation

Several challenges remain in the analysis of cis-Zearalenone and the specific quantification of its isomers.

A primary challenge is the limited commercial availability of certified reference materials and analytical standards for cis-Zearalenone. brill.comcapes.gov.br While methods for the synthesis of cis-Zearalenone standards have been reported, their accessibility for routine laboratories can be a limiting factor. nih.govcapes.gov.bracs.org

The photochemical isomerization of trans-Zearalenone to cis-Zearalenone during sample storage and analysis can lead to inaccurate quantification of the individual isomers. brill.comacs.org Exposure to UV light, including sunlight, can cause a significant shift in the isomeric ratio. nih.govacs.org Therefore, it is essential to protect samples and standards from light throughout the analytical process.

As mentioned previously, the lack of specific antibodies for cis-Zearalenone poses a significant challenge for bioanalytical methods. The underestimation of cis-Zearalenone levels by immunoassays developed for the trans-isomer can lead to an incomplete assessment of the mycotoxin contamination. mdpi.com

Furthermore, the diagnosis of this compound-induced disorders in animals can be challenging. Correlating feed analysis results with clinical signs is not always straightforward, and the use of biomarkers for exposure is still an area of active research. dsm-firmenich.comnih.gov The complex metabolism of both trans- and cis-Zearalenone adds another layer of complexity to the development of reliable diagnostic tools. acs.org

Risk Assessment and Management Strategies for Cis Zearalenone Contamination

Dietary Exposure Assessment and Monitoring

Assessing dietary exposure to cis-zearalenone is a critical component of understanding its potential risk to human and animal health. This process involves analyzing the concentration of the mycotoxin in various food and feed commodities and combining this data with consumption patterns of different population groups.

Several studies have been conducted globally to estimate dietary intake of zearalenone (B1683625) (ZEN) and its metabolites. For instance, a study in the Zhejiang Province of China found that rice was the primary source of ZEN exposure, contributing to 55.85% of the total intake across all age groups. mdpi.com In extreme cases, the total ZEN exposure for young children exceeded the safety limit set by the European Food Safety Authority (EFSA), highlighting the vulnerability of this demographic. mdpi.com Another study in China, utilizing a 24-hour duplicate diet method, determined the estimated daily intake (EDI) of ZEN to be 25.6 ± 38.6 ng/kg of body weight per day, with wheat being the main dietary source. nih.govwhiterose.ac.uk

Dietary exposure assessments have also been performed in other regions. In Europe, EFSA has conducted comprehensive evaluations, noting that grains and grain-based foods are the largest contributors to ZEN exposure. europa.eu A French total diet study revealed dietary exposure to ZEN ranged from 5.9–25.5 ng/kg bw for adults and 11.5–46.2 ng/kg bw for children. mdpi.com Similarly, studies in Brazil, Iran, and Italy have estimated dietary ZEN exposure through cereal consumption. mdpi.com

Monitoring of cis-zearalenone, specifically, is often encompassed within the broader analysis of total this compound and its metabolites. The naturally occurring trans-zearalenone can be converted to the cis-isomer through ultraviolet irradiation, such as exposure to sunlight. wikipedia.orgacs.org This highlights the importance of considering both isomers in exposure assessments, especially for commodities that may be sun-dried or processed under conditions that facilitate this conversion.

Table 1: Dietary Exposure to this compound (ZEN) in Various Populations

Region/CountryPopulation GroupEstimated Daily Intake (ng/kg bw/day)Primary Food Source
Zhejiang, ChinaChildren (≤6 years, 95th percentile)380Rice
Zhejiang, ChinaChildren (7-12 years, 95th percentile)260Rice
China (general population)All ages (mean)25.6Wheat
China (general population)Children (mean)37.5Wheat
FranceAdults5.9 - 25.5Not specified
FranceChildren11.5 - 46.2Not specified
BrazilNot specified5Cereals
IranNot specified12Cereals
ItalyNot specified75Cereals

Regulatory Guidelines and Maximum Levels for this compound Isomers

Regulatory bodies worldwide have established guidelines and maximum levels (MLs) for this compound in food and feed to protect consumers. These regulations, however, often focus on the parent compound, trans-zearalenone, with less specific mention of its cis-isomer.

The European Union has set stringent MLs for this compound in various food commodities. For example, the maximum level for unprocessed cereals is 100 µg/kg, while for cereal-based baby foods, it is 20 µg/kg. aokin.de The European Commission, through regulations like (EU) 2023/915, outlines these permissible levels to safeguard public health. aokin.de The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for this compound of 0.25 μg/kg of body weight. europa.eu

In the United States, the Food and Drug Administration (FDA) monitors mycotoxin levels, including this compound, in food and feed commodities. ontosight.ai While specific regulatory limits for cis-zearalenone are not always explicitly defined, the general guidelines for total this compound are applicable.

The challenge in setting separate regulatory limits for cis-zearalenone lies in the current understanding of its occurrence and toxicology. However, research suggests that cis-zearalenone and its metabolites can exhibit significant biological activity, supporting the need for their inclusion in risk assessments and potentially in future regulatory frameworks. nih.gov

Co-occurrence with Other Mycotoxins and Synergistic/Additive Effects

Cis-zearalenone rarely occurs in isolation. It is frequently found alongside its trans-isomer and other mycotoxins produced by Fusarium fungi, most notably deoxynivalenol (B1670258) (DON). mdpi.comresearchgate.net The co-occurrence of these mycotoxins is a significant concern as their combined toxic effects can be additive or synergistic. researchgate.netresearchgate.net

Studies have shown that the combination of this compound and its metabolites can result in greater cytotoxicity than the individual toxins alone. researchgate.net For example, binary or ternary mixtures of this compound, α-zearalenol, and β-zearalenol have demonstrated additive and, at lower concentrations, synergistic effects in cell line studies. researchgate.net The interaction between different mycotoxins can also be complex, with some combinations leading to antagonistic effects. For instance, deoxynivalenol and fusarenon-X have been observed to have an antagonistic impact.

The co-contamination of food and feed with multiple mycotoxins necessitates a more comprehensive approach to risk assessment that considers these interactive effects. The presence of other mycotoxins like fumonisins and aflatoxins further complicates the toxicological profile of contaminated commodities. researchgate.net

Table 2: Examples of Mycotoxin Co-occurrence and Observed Interactive Effects

Mycotoxin CombinationObserved EffectReference
This compound + α-zearalenol + β-zearalenolAdditive/Synergistic researchgate.net
Deoxynivalenol + Fusarenon-XAntagonistic
This compound + α-zearalenol (high concentrations)Synergistic
This compound + α-zearalenol (low concentrations)Antagonistic

Biomarkers of cis-Zearalenone Exposure and Effect

Biomonitoring for biomarkers of exposure provides a more accurate assessment of an individual's internal dose of a mycotoxin than dietary intake estimates alone. For this compound, the parent compound and its metabolites, including α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), are key biomarkers detected in biological fluids such as urine. nih.govnih.gov

Following exposure, this compound is metabolized in the body. The detection of cis-zearalenone and its specific metabolites in urine can serve as direct evidence of exposure. nih.govnih.gov Studies have shown that α-ZEL is often found in higher concentrations in adult urine samples compared to the parent this compound, making it a significant biomarker. nih.gov The analysis of both free and conjugated forms of these biomarkers in urine provides a comprehensive picture of exposure levels. whiterose.ac.uk

Beyond biomarkers of exposure, researchers are also investigating biomarkers of effect. These are measurable changes in the body that indicate a biological response to the toxin. For this compound, these can include alterations in the expression of certain proteins and genes related to oxidative stress and cellular damage, such as Hsp27, Hsp70, and genes involved in inflammatory pathways. nih.govnih.gov An increase in lactate (B86563) dehydrogenase (LDH) can indicate cell membrane damage. nih.govnih.gov

Mitigation Strategies at Pre- and Post-Harvest Stages

Effective management of cis-zearalenone contamination requires a multi-faceted approach that includes strategies implemented both before and after harvesting.

Agricultural Practices and Crop Management

Pre-harvest strategies are the first line of defense against Fusarium infection and subsequent this compound production. Key agricultural practices include:

Crop Rotation: Avoiding continuous cultivation of susceptible crops like maize and wheat can help break the disease cycle of Fusarium species. mdpi.com

Tillage: Proper tillage practices can help to bury infected crop residues, reducing the fungal inoculum in the field. mdpi.com

Resistant Varieties: The use of crop varieties that are genetically more resistant to Fusarium infection can significantly reduce mycotoxin contamination. mdpi.com

Fungicide and Biocontrol Application: The timely application of appropriate fungicides and the use of biological control agents can help to suppress fungal growth. mdpi.com

Insect Control: Reducing insect damage to crops, for instance through the use of Bt maize, can minimize entry points for fungal infection. mdpi.com

Proper Storage and Processing Techniques

Post-harvest management is crucial to prevent further fungal growth and mycotoxin production, as well as to reduce the levels of existing contamination. europa.eu Important post-harvest strategies include:

Drying: Rapid and proper drying of grains to a safe moisture level is one of the most effective ways to inhibit fungal growth during storage. europa.eu

Storage Conditions: Maintaining cool and dry storage conditions with adequate aeration helps to prevent mold development. europa.euresearchgate.net

Milling: The distribution of this compound is not uniform within the grain. Wet milling of corn, for example, can result in starch that is largely free of the toxin, while by-products like bran and germ tend to have higher concentrations. researchgate.net

Decontamination Methods: Various physical, chemical, and biological methods are being explored for their potential to detoxify mycotoxin-contaminated commodities. researchgate.net These include the use of adsorbents, chemical treatments, and microbial or enzymatic degradation. mdpi.comresearchgate.net For example, certain microorganisms have been shown to degrade this compound into less toxic compounds. mdpi.com

Detoxification and Biotransformation Approaches for cis-Zearalenone

The mitigation of cis-zearalenone contamination in food and feed is a critical area of research, focusing on methods that can neutralize or eliminate the toxin. Strategies primarily revolve around microbial and enzymatic degradation, which alters the chemical structure of the mycotoxin to reduce its toxicity, and the use of binding agents that prevent its absorption in the gastrointestinal tract. While much of the existing research has centered on the more prevalent trans-zearalenone, the distinct biological activity of the cis-isomer necessitates a specific focus on its detoxification.

Microbial Degradation and Enzyme-Based Detoxification

Biological detoxification methods are considered environmentally friendly and highly specific, offering a promising alternative to physical and chemical treatments that can be harsh and may compromise the nutritional quality of the treated commodity. dergipark.org.trnih.gov These biological approaches utilize the metabolic processes of various microorganisms, including bacteria, yeast, and fungi, or the specific enzymes they produce to transform cis-zearalenone into less harmful compounds. dergipark.org.trpeerj.com

A variety of microorganisms have been identified for their ability to degrade this compound (ZEN). peerj.com Probiotic bacteria, such as those from the Lactobacillus and Bacillus genera, are of particular interest due to their "Generally Regarded as Safe" (GRAS) status and their dual benefit as a health-promoting supplement and a detoxifying agent. dergipark.org.trpeerj.com For instance, strains of Lactobacillus plantarum, Lactobacillus delbrueckii, and Bacillus subtilis have demonstrated the capacity to reduce ZEN concentrations. mdpi.commdpi.com Some bacterial strains, like Bacillus velezensis L9, have shown high degradation rates for ZEN, reaching over 90% in 24 hours. mdpi.com While these studies primarily focus on the general degradation of this compound, the mechanisms involved, which include both surface adsorption and biodegradation, are relevant for the cis-isomer as well. mdpi.comfrontiersin.org

Enzyme-based detoxification offers a more targeted approach, utilizing specific enzymes to catalyze the degradation of cis-zearalenone. The most studied enzymes for this compound detoxification are lactonohydrolases, which hydrolyze the lactone ring structure essential for the mycotoxin's estrogenic activity. frontiersin.org The enzyme this compound lactonohydrolase (ZHD101) from the fungus Clonostachys rosea is well-characterized and effectively degrades trans-zearalenone. nih.goviobc-wprs.org However, computational studies have revealed that the interaction between the cis-zearalenone isomer and this enzyme is significantly different from that of the trans-isomer. nih.govmdpi.com This suggests that detoxification strategies optimized for trans-zearalenone may not be equally effective against cis-zearalenone, highlighting a critical gap in current research. nih.gov

Other enzymes, such as peroxidases and laccases, have also been shown to degrade this compound. dergipark.org.trfrontiersin.org For example, a dye-decolorizing peroxidase from Bacillus subtilis has been shown to efficiently degrade multiple mycotoxins, including this compound, into products with significantly lower toxicity. researchgate.net The development of recombinant enzymes and genetically engineered microorganisms expressing these detoxifying enzymes is an active area of research, aiming to improve efficiency and applicability in food and feed processing. dergipark.org.tr

Table 1: Examples of Microorganisms with this compound Degradation Capability

Microorganism Degradation Rate Time (hours) Source
Bacillus velezensis L9 91.14% 24 mdpi.com
Bacillus subtilis RS-5 78.3% 72 mdpi.com
Lactobacillus delbrueckii FSL-8 78% 72 mdpi.com
Streptomyces rimosus 100% 72 nih.gov
Clostridium sporogenes F39 87.35% 48 researchgate.net
Lactobacillus plantarum ~45% 48 frontiersin.org

Note: The data in this table primarily refers to the degradation of this compound (isomer not always specified) and serves as an indication of microbial potential. Specific efficacy against cis-zearalenone requires further investigation.

Future Research Directions in Cis Zearalenone Studies

Deeper Elucidation of Non-Estrogenic Toxicity Mechanisms

While the estrogenic effects of zearalenone (B1683625) and its metabolites are well-documented, the non-estrogenic toxicities of cis-zearalenone remain a significant area for future investigation. nih.govresearchgate.net Research indicates that this compound possesses hepatotoxic, immunotoxic, genotoxic, and carcinogenic properties that may not be solely attributable to its estrogen-like activity. nih.gov For instance, this compound has been shown to induce oxidative stress and apoptosis in various cell lines, suggesting a mechanism of toxicity independent of estrogen receptor binding. nih.gov

Future studies should aim to:

Investigate the potential for cis-zearalenone and its metabolites to induce genotoxicity and carcinogenicity through mechanisms such as the formation of DNA adducts. mdpi.com

Explore the role of oxidative stress in cis-zearalenone-mediated cellular damage. nih.gov

Identify specific cellular signaling pathways, beyond the estrogenic pathway, that are disrupted by cis-zearalenone exposure.

Investigation of Long-Term and Low-Dose Exposure Effects

The majority of toxicological studies on this compound have focused on high-dose exposures over short durations. However, human and animal exposure to cis-zearalenone is more likely to occur at low levels over extended periods. nih.govnih.gov Therefore, a critical area for future research is the investigation of the health consequences of chronic, low-dose exposure.

Key research questions include:

What are the cumulative effects of long-term, low-dose cis-zearalenone exposure on reproductive health and development? nih.govnih.gov

Does chronic exposure to low levels of cis-zearalenone contribute to the development of chronic diseases, such as cancer or metabolic disorders? mdpi.com

How does the timing of exposure (e.g., in utero, prepubertal) influence long-term health outcomes? creative-diagnostics.com

Studies on sexually immature gilts exposed to low doses of this compound have already demonstrated effects on the reproductive system, highlighting the sensitivity of developing organisms. nih.govnih.gov Future research should expand on these findings to better understand the subtle but potentially significant health risks associated with long-term, low-dose exposure to cis-zearalenone.

Development of Advanced Analytical Techniques for Isomer-Specific Detection

A significant challenge in assessing the risks of cis-zearalenone is the lack of analytical methods that can accurately and efficiently distinguish between the cis and trans isomers. researchgate.net Most current regulatory limits for this compound in food and feed are based on the trans-isomer, largely due to the limited data on cis-zearalenone. researchgate.net

Future research in this area should focus on:

Developing highly selective and sensitive analytical techniques, such as isomer-specific immunoassays or advanced chromatographic methods, for the routine detection and quantification of cis-zearalenone in complex matrices like food and biological samples. researchgate.netmdpi.comnih.gov

Creating certified reference materials for cis-zearalenone to ensure the accuracy and comparability of analytical results across different laboratories.

Improving high-throughput methods to enable large-scale screening of food and feed for both cis- and trans-zearalenone. mdpi.com

The development of such methods is essential for accurate exposure assessment and for establishing appropriate regulatory limits for cis-zearalenone. Isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) and gas chromatography–mass spectrometry (GC-MS) have shown promise for the accurate determination of this compound and its metabolites. mdpi.comcornell.edu

Innovative Detoxification and Bioremediation Strategies

Given the widespread contamination of agricultural commodities with this compound, there is a pressing need for effective detoxification and bioremediation strategies. amazonaws.com While physical and chemical methods have limitations, biological approaches using microorganisms and their enzymes are showing great promise. peerj.com

Future research should explore:

The identification and characterization of novel microorganisms (bacteria, yeast, and fungi) and enzymes capable of specifically degrading or transforming cis-zearalenone into non-toxic or less toxic compounds. peerj.comnih.gov

The elucidation of the metabolic pathways involved in the biodegradation of cis-zearalenone. mdpi.com

The development of practical and cost-effective applications of these biological agents in food and feed processing, such as through the use of probiotics or enzyme preparations. nih.govfrontiersin.org

Research into the use of Bacillus species and the enzyme ZenA has already demonstrated the potential for the detoxification of this compound. nih.govacs.org Further investigation into these and other biological systems could lead to innovative solutions for mitigating cis-zearalenone contamination.

Comprehensive in vivo Toxicological Assessment of cis-Zearalenone Metabolites

The toxicity of cis-zearalenone is not solely dependent on the parent compound but also on its various metabolites. acs.orgnih.gov In vitro studies have shown that cis-zearalenone is extensively metabolized, and some of its metabolites, such as α-cis-zearalenol, may exhibit even higher estrogenicity than the parent compound. acs.org

Therefore, future research must include:

Comprehensive in vivo studies to determine the toxicokinetics and toxicodynamics of the major metabolites of cis-zearalenone. nih.gov

An evaluation of the estrogenic and non-estrogenic effects of these metabolites in relevant animal models. nih.gov

The use of physiologically based toxicokinetic (PBTK) modeling to predict the in vivo behavior and potential toxicity of cis-zearalenone metabolites in humans. nih.gov

Understanding the complete toxicological profile of cis-zearalenone and its metabolites is essential for a scientifically sound risk assessment.

Epidemiological Studies on Human Exposure and Health Outcomes

While there is growing evidence of widespread human exposure to this compound, the specific health consequences, particularly in relation to the cis-isomer, remain largely undefined. researchgate.netiarc.fr Epidemiological studies are crucial for establishing links between cis-zearalenone exposure and adverse health outcomes in human populations.

Future epidemiological research should:

Utilize advanced analytical methods to accurately measure exposure to cis-zearalenone and its metabolites in human populations. mdpi.com

Investigate potential associations between cis-zearalenone exposure and a range of health endpoints, including reproductive disorders, hormone-dependent cancers, and developmental effects. mdpi.comugent.be

Conduct longitudinal studies to assess the long-term health effects of exposure, particularly during critical windows of development. iarc.fr

Such studies will be instrumental in understanding the real-world health impact of cis-zearalenone and in informing public health policies.

Role of cis-Zearalenone in Immunosuppression and Disease Susceptibility

Beyond its reproductive and developmental toxicity, this compound has been shown to possess immunotoxic properties. mdpi.comdellait.comnih.gov It can suppress the immune system, making individuals more susceptible to infectious diseases. mdpi.comdellait.comresearchgate.net

Future research in this area should focus on:

Determining the specific effects of cis-zearalenone on different components of the immune system, including innate and adaptive immunity. nih.gov

Elucidating the molecular mechanisms by which cis-zearalenone modulates immune responses, such as its impact on lymphocyte proliferation and cytokine production. mdpi.comnih.gov

Investigating whether exposure to cis-zearalenone increases the risk or severity of infectious and inflammatory diseases in human populations. mdpi.com

A thorough understanding of the immunotoxic effects of cis-zearalenone is essential for a complete picture of its potential risks to human and animal health.

Q & A

Basic Research Questions

Q. What are the primary phase I metabolic pathways of cis-Zearalenone in mammalian systems, and how do they compare to trans-Zearalenone?

  • Methodological Answer : In vitro studies using rat and human liver microsomes reveal three key metabolic pathways for cis-Zearalenone: (1) reduction of the keto-group to form α- and β-cis-zearalenol (α/β-cis-ZEL), (2) monohydroxylation at positions 13 or 15, and (3) combined reduction and hydroxylation. These pathways mirror those of trans-Zearalenone, though species-specific differences exist. For instance, α-cis-ZEL is a major metabolite in rat microsomes, while human microsomes predominantly produce monohydroxylated cis-ZEN . Analytical methods like HPLC-MS/MS and co-chromatography with synthesized standards are critical for metabolite identification .

Q. How does UV-induced isomerization of trans-Zearalenone to cis-Zearalenone influence experimental design in food safety studies?

  • Methodological Answer : Photochemical isomerization under UV light or sunlight significantly alters cis/trans ratios in contaminated samples (e.g., edible oils), with cis-ZEN reaching up to 90% of total ZEN in prolonged exposure . Researchers must control light exposure during sample storage and analysis to prevent artifactual cis-ZEN formation. Experimental protocols should include amber glassware, dark storage conditions, and validation of isomer stability. Quantum chemical simulations suggest entropic effects drive cis-ZEN formation, necessitating kinetic studies under varying light intensities .

Q. What methodological considerations are critical for accurate quantification of cis-Zearalenone in complex matrices like edible oils?

  • Methodological Answer : Stable isotope dilution analysis (SIDA) using ¹³C-labeled cis-ZEN as an internal standard is essential to mitigate matrix effects and ionization suppression in HPLC-MS/MS. Studies show significant quantification bias (>20%) when cis-ZEN-specific standards are omitted . Automated solid-phase extraction (SPE) with covalent hydrazine chemistry improves selectivity in lipid-rich matrices, achieving EU-compliant detection limits (LOQ < 10 µg/kg) .

Advanced Research Questions

Q. How do kinetic parameters of cis-Zearalenone metabolism differ from its trans isomer in human liver microsomes, and what implications do these have for in vitro-in vivo extrapolation (IVIVE)?

  • Methodological Answer : Substrate depletion assays show cis-ZEN is metabolized 1.4× faster than trans-ZEN in human microsomes, with half-lives (t₁/₂) of 12.3 vs. 17.1 minutes, respectively . This suggests higher hepatic clearance for cis-ZEN, potentially reducing systemic exposure. However, IVIVE models must account for species differences—rat microsomes show no significant kinetic variation between isomers. Scaling factors (e.g., microsomal protein per gram liver) should be validated using physiologically based pharmacokinetic (PBPK) modeling .

Q. What evidence supports the hypothesis that α-cis-zearalenol exhibits higher estrogenic activity than the parent compound, and how should this inform toxicity risk assessment?

  • Methodological Answer : E-Screen assays demonstrate α-cis-ZEL has 1.8× higher estrogen receptor affinity than cis-ZEN, comparable to trans-ZEN metabolites . This metabolic activation necessitates inclusion of cis-ZEN derivatives in risk assessments. Researchers should quantify α/β-cis-ZEL in toxicity studies using LC-HRMS and prioritize in vivo models with estrogen-sensitive endpoints (e.g., uterine weight assays) .

Q. What novel analytical challenges arise when characterizing photodegradation byproducts of cis-Zearalenone, and how can high-resolution mass spectrometry (HRMS) address these?

  • Methodological Answer : Photodegradation generates hydroxylated and epoxidized metabolites (e.g., cis-ZEN-11,12-oxide), which co-elute with matrix interferents in conventional LC-MS/MS . HRMS (e.g., Q-TOF) with mass accuracy <5 ppm enables non-targeted screening via isotopic pattern matching and neutral loss filtering. Data-independent acquisition (DIA) modes like SWATH enhance reproducibility for low-abundance byproducts. Structural confirmation requires synthesized standards or NMR for novel compounds .

Methodological Best Practices

  • Sample Preparation : Use covalent SPE cartridges (e.g., hydrazine-functionalized) to isolate cis-ZEN from lipid matrices .
  • Metabolite Identification : Combine MS/MS spectral libraries with in silico fragmentation tools (e.g., CFM-ID) to annotate unknown metabolites .
  • Quality Control : Include isotopically labeled internal standards (e.g., ¹³C₁₈-cis-ZEN) to correct for ion suppression and recovery losses .

Data Gaps and Future Directions

  • Toxicokinetics : No in vivo data exist on cis-ZEN absorption/distribution; microdosing studies with ¹⁴C-labeled cis-ZEN are needed .
  • Environmental Stability : Degradation kinetics in soil/water systems remain uncharacterized; simulate using OECD 307 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.